molecular formula C22H22N4O3S3 B2749124 4-[cyclopentyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 899963-57-6

4-[cyclopentyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

Cat. No.: B2749124
CAS No.: 899963-57-6
M. Wt: 486.62
InChI Key: MQWLCWJOBXKIMA-UHFFFAOYSA-N
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Description

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the sulfonamide group, and the attachment of the benzo[1,2-d:4,3-d’]bis(thiazole) moiety. Common reagents used in these steps may include:

  • Benzoyl chloride for the formation of the benzamide core.
  • Cyclopentylamine and methylamine for the sulfonamide group.
  • Thionyl chloride for the introduction of the thiazole rings.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme activity or receptor binding.

    Medicine: Potential therapeutic agent for diseases involving specific enzymes or receptors.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)benzamide likely involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(N-cyclopentyl-N-methylsulfamoyl)-N-(2-yl)benzamide: Similar structure but lacks the benzo[1,2-d:4,3-d’]bis(thiazole) moiety.

    4-(N-cyclopentyl-N-methylsulfamoyl)-N-(7-methylbenzo[1,2-d4,3-d’]bis(thiazole)-2-yl)aniline: Similar structure but with an aniline group instead of a benzamide.

Uniqueness

The uniqueness of 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)benzamide lies in its specific combination of functional groups, which may confer unique binding properties and biological activities compared to similar compounds.

Properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S3/c1-13-23-17-11-12-18-20(19(17)30-13)31-22(24-18)25-21(27)14-7-9-16(10-8-14)32(28,29)26(2)15-5-3-4-6-15/h7-12,15H,3-6H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWLCWJOBXKIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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